molecular formula C21H21N5OS2 B2493626 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide CAS No. 387831-26-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide

Cat. No.: B2493626
CAS No.: 387831-26-7
M. Wt: 423.55
InChI Key: NVTSBFYIXCBIQC-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiophene and naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzothiophene core through cyclization reactions.
  • Introduction of the cyano group via nucleophilic substitution or other suitable methods.
  • Coupling of the benzothiophene and naphthyridine moieties using thiol-based linkers.
  • Final acylation to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of cyano groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to the materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    DNA Intercalation: Inserting between DNA bases and affecting transcription and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of benzothiophene and naphthyridine moieties, along with the presence of cyano and sulfanyl groups. This unique structure may impart specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS2/c1-26-7-6-17-14(11-26)8-13(9-22)20(24-17)28-12-19(27)25-21-16(10-23)15-4-2-3-5-18(15)29-21/h8H,2-7,11-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTSBFYIXCBIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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